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Introduction

Terevalefim (formerly known as ANG-3777) is a small molecule designed as a mimetic of
hepatocyte growth factor (HGF). It selectively binds to and activates the c-Met receptor, a
tyrosine kinase that plays a crucial role in cellular growth, motility, and tissue regeneration.[1]
By mimicking the biological activity of HGF, Terevalefim has been investigated as a therapeutic
agent for acute organ injuries, with a primary focus on kidney-related conditions such as
delayed graft function (DGF) in kidney transplant recipients and cardiac surgery-associated
acute kidney injury (CSA-AKI).[2][3][4] This technical guide provides a comprehensive overview
of the available pharmacokinetic and pharmacodynamic data for Terevalefim, along with
insights into its mechanism of action and the experimental methodologies used in its
evaluation.

Mechanism of Action: c-Met Receptor Activation

Terevalefim's therapeutic potential stems from its ability to activate the HGF/c-Met signaling
pathway. This pathway is central to tissue repair and organ recovery.[1] Preclinical studies have
demonstrated that Terevalefim induces the dimerization and subsequent phosphorylation of
the c-Met receptor. This activation initiates a cascade of downstream signaling events that are
dependent on the presence of c-Met. In vivo experiments have confirmed that Terevalefim
selectively phosphorylates the c-Met receptor in a dose- and time-dependent manner, leading
to the activation of downstream effectors such as ERK. Notably, Terevalefim's activity is
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specific to the c-Met receptor, with no observed phosphorylation of other growth factor
receptors like IFGR, Tie2, EGFR, or FGFR. One of the key advantages of Terevalefim is its
substantially longer half-life compared to natural HGF, which is intended to provide a more
sustained therapeutic effect.
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Figure 1: Terevalefim's activation of the c-Met signaling pathway.

Pharmacokinetics

Detailed quantitative pharmacokinetic data for Terevalefim in humans remains largely
unpublished in the public domain. Information from Phase 1 clinical trials in healthy volunteers
(NCT04898907) and subjects on hemodialysis (NCT04958187), as well as a [14C] absorption,
metabolism, and excretion study, has not been made publicly available. Consequently, key
pharmacokinetic parameters such as Cmax, AUC, elimination half-life, clearance, and volume
of distribution are not available for inclusion in this guide.

Pharmacodynamics

The pharmacodynamic effects of Terevalefim have been primarily assessed through clinical
outcomes in Phase 2 and Phase 3 trials and through biomarker analysis in preclinical studies.

Preclinical Pharmacodynamics

In vivo studies in rat models of renal injury have demonstrated that Terevalefim induces the
phosphorylation of c-Met in the liver and kidneys. In a rat model of renal ischemia and
reperfusion, intravenous administration of Terevalefim at 2 mg/kg resulted in a robust increase
in phosphorylated c-Met levels in the kidney at 24 hours post-reperfusion. Another study in
healthy rats showed that a 40 mg/kg intraperitoneal injection of Terevalefim led to peak
phosphorylation of liver c-Met at 1-hour post-injection.

Clinical Pharmacodynamics
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The clinical pharmacodynamics of Terevalefim have been evaluated in the context of its
therapeutic efficacy in patients with delayed graft function (DGF) and cardiac surgery-
associated acute kidney injury (CSA-AKI).

Table 1: Summary of Clinical Pharmacodynamic Outcomes

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b8198262?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Clinical Trial

Patient Dose and

Population Administration

Key
Pharmacodyna o

) ) Citation(s)
mic Endpoints

and Results

Phase 2

Kidney transplant
. . 2 mg/kg IV, once
recipients at high

) daily for 3 days
risk for DGF

- More likely to
achieve 21200
cc urine output
over 24 hours by
day 28 (83.3%
vs. 50% for
placebo).-
Showed larger
increases in
urine output,
lower serum
creatinine, and
higher eGFR
compared to

placebo.

Phase 3 (GIFT
trial)

Kidney transplant 2 mg/kg IV, once
recipients with

signs of DGF

daily for 3 days

- Did not meet
the primary
endpoint of a
statistically
significant
difference in
eGFR at 12
months.-
Showed a
numerical, but
not statistically
significant,
improvement in
eGFR in patients
who completed
the trial (57.1
mL/min/1.73m?

© 2025 BenchChem. All rights reserved.

4/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198262?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

vs. 52.2
mL/min/1.73m?2

for placebo).

- Did not meet
the primary
Phase 2 Patients at risk 2 mg/kg IV, once  endpoint of
(GUARD trial) for CSA-AKI daily for 4 days preventing the
development of
AKI.

Experimental Protocols
In Vivo c-Met Phosphorylation Assay in a Rat Model of
Renal Ischemia and Reperfusion

This protocol describes the methodology used to assess the in vivo pharmacodynamic effect of
Terevalefim on its target, the c-Met receptor.

Objective: To determine if Terevalefim induces phosphorylation of c-Met in the kidneys of rats
following ischemia-reperfusion injury.

Animal Model: Adult male Sprague-Dawley (SD) rats.
Experimental Procedure:

 Induction of Ischemia: Animals are subjected to 60 minutes of normothermic unilateral renal
ischemia.

o Drug Administration: Immediately at the onset of reperfusion, a single intravenous dose of
Terevalefim (2 mg/kg) or vehicle is administered. A second dose is given at 18 hours post-
reperfusion.

o Tissue Collection: Animals are sacrificed at 18, 20, or 24 hours after the start of reperfusion.

o Sample Preparation: Kidney extracts are prepared for analysis.
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+ Analysis: Total c-Met and phosphorylated c-Met levels are assessed by Western blot
analysis.

Induce 60 min
Unilateral Renal Ischemia

Initiate Reperfusion

Administer Terevalefim (2 mg/kg 1V)
or Vehicle

Administer Second Dose
at 18 hours

Sacrifice Animals at
18, 20, or 24 hours

Extract Kidney Tissue

'

Western Blot for Total and
Phosphorylated c-Met
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Figure 2: Workflow for the in vivo c-Met phosphorylation assay.

Safety and Tolerability

Across the clinical trial program, Terevalefim has been generally well-tolerated. In the Phase 2
trial for DGF, the proportion of patients experiencing adverse events was similar between the
Terevalefim and placebo groups (89.5% vs. 88.9%, respectively). Similarly, the incidence of
treatment-emergent adverse events and serious adverse events was comparable between the
two groups.

Conclusion

Terevalefim is a c-Met agonist that has shown biological activity in preclinical models and
early-phase clinical trials. Its mechanism of action, centered on the activation of the HGF/c-Met
pathway, holds promise for the treatment of acute organ injuries. However, the lack of publicly
available quantitative pharmacokinetic data and the mixed results from late-stage clinical trials
highlight the challenges in translating this mechanism into robust clinical efficacy. Further
research and data disclosure will be necessary to fully elucidate the pharmacokinetic and
pharmacodynamic profile of Terevalefim and to determine its ultimate therapeutic potential.
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 To cite this document: BenchChem. [Terevalefim: A Deep Dive into its Pharmacokinetics and
Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8198262#pharmacokinetics-and-pharmacodynamics-
of-terevalefim]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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